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Compound of Interest

Compound Name: CAIX Inhibitor S4

Cat. No.: B15612437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative overview of the preclinical data for two

investigational compounds, S4 (Andarine) and SLC-0111 (U-104). While both have been

subject to preclinical evaluation, they possess fundamentally different mechanisms of action

and are being explored for distinct therapeutic applications. This document aims to objectively

present their individual preclinical performance, supported by experimental data, to aid in

research and development decisions.

Executive Summary
S4, also known as Andarine, is a selective androgen receptor modulator (SARM) investigated

for its potential in treating muscle wasting, osteoporosis, and benign prostatic hyperplasia.[1][2]

[3] Its mechanism revolves around tissue-selective activation of the androgen receptor,

promoting anabolic effects in muscle and bone while minimizing androgenic effects in tissues

like the prostate.[1][2][4] More recent preclinical studies have also explored its anti-cancer

properties.[5][6][7]

SLC-0111, also known as U-104, is a first-in-class, potent, and selective inhibitor of carbonic

anhydrase IX (CAIX).[8][9] CAIX is a cell surface enzyme highly expressed in many solid

tumors in response to hypoxia, and it plays a crucial role in promoting cancer cell survival,

proliferation, and metastasis by regulating intra- and extracellular pH.[8] Preclinical studies

have demonstrated the anti-tumor efficacy of SLC-0111 in various cancer models, both as a

monotherapy and in combination with conventional chemotherapies.[8][10][11]
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This guide will delve into the preclinical data for each compound, focusing on their distinct

therapeutic areas: S4's effects on muscle and bone, and the anti-cancer activities of both S4

and SLC-0111.

Section 1: S4 (Andarine) - Preclinical Profile
Mechanism of Action
S4 is a non-steroidal, orally bioavailable SARM that binds with high affinity to the androgen

receptor (AR).[1][2] Unlike traditional anabolic steroids, S4 exhibits tissue-selective agonism. It

acts as a full agonist in anabolic tissues like skeletal muscle and bone, promoting growth and

strength.[4][12] Conversely, it demonstrates partial agonist activity in androgenic tissues such

as the prostate, potentially reducing the risk of adverse effects associated with conventional

androgens.[4][13]
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S4 (Andarine) Mechanism of Action

Preclinical Efficacy in Muscle Wasting and Osteoporosis
Models
Preclinical studies in rodent models have demonstrated S4's efficacy in improving muscle mass

and strength, as well as bone mineral density.
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Parameter Model Treatment Key Findings Reference

Muscle Mass &

Strength

Orchidectomized

(castrated) rats

S4 (3 and 10

mg/kg) vs.

Dihydrotestoster

one (DHT) (3

mg/kg)

S4 restored

soleus muscle

mass and

strength and

levator ani

muscle mass to

levels seen in

intact animals,

comparable to

DHT.

[14]

Prostate Weight
Orchidectomized

(castrated) rats

S4 (3 mg/kg) vs.

DHT (3 mg/kg)

DHT stimulated

prostate weight

to over 2-fold

that of intact

controls, while

S4 returned it to

only 16% of

control levels.

[14]

Bone Mineral

Density

Ovariectomized

rats
S4

Prevented bone

loss, increased

bone mineral

density, and

improved bone

strength.

[12][15]

Body

Composition

Ovariectomized

rats
S4

Maintained bone

mineral density

and increased

bone strength

while lowering

body fat.

[12][15]

Preclinical Anti-Cancer Activity
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Recent in vitro studies have suggested that S4 may possess anti-cancer properties in various

cancer cell lines.

Cancer Type Cell Lines Key Findings Reference

Hepatocellular

Carcinoma (HCC)
HEP-3B, SK-HEP-1

S4 significantly

impaired HCC growth,

migration, and

proliferation, and

induced apoptosis by

inhibiting the

PI3K/AKT/mTOR

signaling pathway.

[5]

Pancreatic Cancer MIA-PaCa-2

S4 repressed

pancreatic cancer cell

growth and

proliferation via cell

cycle arrest at the

G0/G1 phase.

[6]

Breast Cancer MCF-7, MDA-MB-231

S4 reduced cell

viability, suppressed

clonogenicity and

migration, promoted

apoptosis, and

induced cell cycle

arrest.

[7][16]

Experimental Protocols: Castrated Male Rat Model
A common preclinical model to evaluate the efficacy of SARMs like S4 involves the use of

castrated rats to mimic a state of androgen deficiency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36990257/
https://pubmed.ncbi.nlm.nih.gov/37302286/
https://www.biorxiv.org/content/10.1101/2025.05.05.652263v1
https://www.biorxiv.org/content/10.1101/2025.05.05.652263v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Adult Male Rats

Surgical Castration
(Orchidectomy)

Post-Operative Recovery

Divide into Treatment Groups:
- Vehicle Control

- S4 (e.g., 3 mg/kg)
- Positive Control (e.g., DHT)

Daily Oral Gavage
(e.g., 8 weeks)

End of Study:
Tissue Excision & Analysis

Outcome Measures:
- Levator Ani Muscle Weight

- Soleus Muscle Weight
- Prostate Weight
- Muscle Strength

Click to download full resolution via product page

Workflow for a Castrated Rat Model Study

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15612437?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 2: SLC-0111 (U-104) - Preclinical Profile
Mechanism of Action
SLC-0111 is a potent inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), with

significantly lower activity against cytosolic isoforms CA I and CA II.[9][17] CAIX is a

transmembrane enzyme that is minimally expressed in normal tissues but is highly upregulated

in various solid tumors in response to hypoxia.[8] By catalyzing the reversible hydration of

carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH

favorable for cancer cell survival while contributing to an acidic extracellular microenvironment

that promotes tumor invasion and metastasis.[8] SLC-0111's inhibition of CAIX disrupts this pH

regulation, leading to anti-tumor effects.[18][19]
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SLC-0111 (U-104) Mechanism of Action

Preclinical Efficacy in Cancer Models
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SLC-0111 has demonstrated significant anti-tumor activity in a variety of preclinical cancer

models, both as a single agent and in combination with other therapies.

Parameter Model Treatment Key Findings Reference

Enzyme

Inhibition (Ki)

In vitro enzyme

assay
SLC-0111

Potent inhibitor

of CAIX (Ki =

45.1 nM) and

CAXII (Ki = 4.5

nM).

[9]

Tumor Growth

Orthotopic MDA-

MB-231 breast

cancer mouse

model

SLC-0111 (19

and 38 mg/kg,

daily)

Significantly

inhibited primary

tumor growth.

[9]

Metastasis

4T1 experimental

metastasis

mouse model

SLC-0111 (19

mg/kg, daily)

Inhibited the

formation of

metastases.

[9]

Combination

Therapy

A375-M6

melanoma cells

SLC-0111 +

Dacarbazine/Te

mozolomide

Potentiated the

cytotoxicity of the

chemotherapeuti

c agents.

[10][11]

Combination

Therapy

MCF7 breast

cancer cells

SLC-0111 +

Doxorubicin

Increased the

cytotoxic effect of

doxorubicin.

[10][11][20]

Combination

Therapy

HCT116

colorectal cancer

cells

SLC-0111 + 5-

Fluorouracil

Enhanced the

cytostatic activity

of 5-Fluorouracil.

[10][11][20]

Cell Viability &

Migration

Hepatoblastoma

(HUH6) cells

SLC-0111 (100

µM)

Decreased cell

viability and

reduced cell

motility.

[21][22]

Experimental Protocols: In Vitro Cell Viability Assay
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A fundamental method to assess the anti-cancer effects of a compound like SLC-0111 is the in

vitro cell viability assay.

Start: Cancer Cell Line
(e.g., MCF-7, HCT116)

Seed cells in
96-well plates

Incubate (e.g., 24h)
to allow attachment

Treat with varying concentrations of:
- SLC-0111

- Chemotherapy Agent
- Combination

Incubate for a defined period
(e.g., 24, 48, 72h)

Add Viability Reagent
(e.g., MTT, CellTiter-Glo)

Measure Absorbance or
Luminescence

Data Analysis:
- Calculate % Viability

- Determine IC50 values
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Workflow for an In Vitro Cell Viability Assay

Comparative Summary and Conclusion
Direct preclinical comparisons between S4 and SLC-0111 are not available due to their distinct

mechanisms of action and primary therapeutic targets.

S4 (Andarine) shows promise in preclinical models for its anabolic effects on muscle and

bone, with a favorable safety profile concerning androgenic tissues like the prostate. Its

emerging anti-cancer activity in vitro suggests a potential for broader therapeutic

applications, although this is a more recent area of investigation.

SLC-0111 (U-104) has a well-defined role as a CAIX inhibitor with significant preclinical

evidence supporting its anti-tumor and anti-metastatic effects, particularly in the context of

hypoxic solid tumors. Its ability to sensitize cancer cells to conventional chemotherapy is a

key finding from these studies.

In conclusion, S4 and SLC-0111 represent two different approaches to drug development. S4

modulates an endocrine pathway to achieve tissue-selective anabolic effects, while SLC-0111

targets a tumor-specific enzyme that is critical for cancer cell adaptation to the tumor

microenvironment. The choice between these or similar compounds for further development

would depend entirely on the therapeutic indication of interest. The preclinical data for both,

within their respective fields, demonstrate compelling activity that warrants further investigation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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